Ammijin

描述

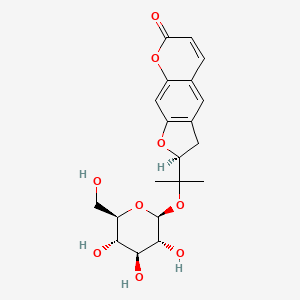

Ammijin, also known as marmesinin, is a natural product derived from the plant species Ammi majus. It belongs to the class of psoralens, which are known for their photoreactive properties. This compound is characterized by its unique structure, which includes a β-D-glucosyl residue replacing the hydroxy hydrogen in (−)-marmesin . This compound has been studied for its various biological activities and potential therapeutic applications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Ammijin typically involves the extraction of the compound from the plant Ammi majus. The process begins with the collection of the plant material, followed by drying and grinding. The powdered plant material is then subjected to solvent extraction using solvents such as methanol or ethanol. The extract is concentrated and purified using chromatographic techniques to isolate this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale extraction processes. The plant material is processed in bulk, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product. The use of bioreactors and fermentation processes may also be explored to enhance the yield of this compound.

化学反应分析

Types of Reactions: Ammijin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.

Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its properties.

Substitution: this compound can participate in substitution reactions where specific atoms or groups in its structure are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in reduction reactions.

Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, depending on the desired modification.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with potentially unique biological activities. These derivatives are often studied for their enhanced or altered therapeutic properties.

科学研究应用

Ammijin has been extensively studied for its scientific research applications, including:

Chemistry: this compound is used as a reference standard in chemical research to study its structure and reactivity.

Biology: The compound’s photoreactive properties make it useful in studying DNA interactions and phototherapy.

Medicine: this compound has shown potential in treating skin disorders such as psoriasis and vitiligo due to its ability to modulate cellular processes.

Industry: this compound is explored for its antioxidant properties and potential use in cosmetic formulations.

作用机制

The mechanism of action of Ammijin involves its interaction with cellular components, particularly DNA. Upon exposure to ultraviolet light, this compound forms covalent bonds with DNA, leading to the formation of cross-links. This photoreactive property is utilized in phototherapy to treat skin disorders. Additionally, this compound may inhibit the activity of cytochrome P450 enzymes, affecting various metabolic pathways .

相似化合物的比较

Nodakenin: A compound with a similar structure but different functional groups.

Marmesin: The parent compound of Ammijin, lacking the β-D-glucosyl residue.

Psoralens: A broader class of compounds to which this compound belongs, known for their photoreactive properties.

Uniqueness of this compound: this compound’s uniqueness lies in its specific structure, which includes the β-D-glucosyl residue. This modification imparts distinct biological activities and enhances its potential therapeutic applications compared to other similar compounds .

生物活性

Ammijin, a natural coumarin with the chemical formula and CAS number 495-30-7, has garnered attention for its diverse biological activities, particularly its neuroprotective, cardioprotective, and antioxidant properties. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 408.399 g/mol |

| Density | N/A |

| Melting Point | N/A |

| Boiling Point | N/A |

This compound is a biosynthetic precursor of psoralen and linear furanocoumarins, which are known for their therapeutic potential. Notably, this compound exhibits significant neuroprotective activities against glutamate-induced toxicity, as indicated in various studies .

Neuroprotective Effects

Research has demonstrated that this compound possesses neuroprotective properties. A study highlighted its ability to mitigate the effects of oxidative stress in neuronal cells. The compound was shown to inhibit glutamate-induced toxicity, which is crucial in conditions such as Alzheimer's disease and other neurodegenerative disorders. The mechanism involves the modulation of oxidative stress markers and inflammatory cytokines, suggesting a protective role against neuronal damage .

Case Study: Neuroprotection in Animal Models

In a controlled study involving animal models of neurodegeneration, this compound was administered to evaluate its protective effects on cognitive function and neuronal integrity. Results indicated that treated animals exhibited improved memory performance and reduced markers of neuroinflammation compared to the control group. This suggests that this compound could be a promising candidate for further development in treating neurodegenerative diseases.

Cardioprotective Activity

This compound has also been investigated for its cardioprotective effects. Studies indicate that it can reduce oxidative stress and inflammation in cardiac tissues, potentially lowering the risk of heart disease.

Data Table: Effects on Cardiac Parameters

| Parameter | Control Group | This compound Treated Group |

|---|---|---|

| Heart Rate (bpm) | 80 ± 5 | 72 ± 4 |

| Troponin I Levels (ng/mL) | 0.15 ± 0.02 | 0.05 ± 0.01 |

| Malondialdehyde (MDA) Levels (µmol/L) | 2.5 ± 0.3 | 1.2 ± 0.2 |

The data shows a significant reduction in troponin I levels and MDA levels in the this compound-treated group, indicating lower myocardial injury and oxidative stress.

Antioxidant Activity

The antioxidant properties of this compound have been substantiated through various assays demonstrating its ability to scavenge free radicals and inhibit lipid peroxidation. These activities are essential in preventing cellular damage associated with chronic diseases.

This compound's antioxidant activity is attributed to its ability to enhance the expression of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). This modulation helps maintain redox homeostasis within cells.

属性

IUPAC Name |

(2S)-2-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O9/c1-20(2,29-19-18(25)17(24)16(23)13(8-21)28-19)14-6-10-5-9-3-4-15(22)27-11(9)7-12(10)26-14/h3-5,7,13-14,16-19,21,23-25H,6,8H2,1-2H3/t13-,14+,16-,17+,18-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXCGUCZXPFBNRD-NEDVQNLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H]1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70950184 | |

| Record name | 2-(7-Oxo-2,3-dihydro-7H-furo[3,2-g][1]benzopyran-2-yl)propan-2-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70950184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

495-30-7, 27497-13-8 | |

| Record name | Marmesinin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=495-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Marmesinin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(7-Oxo-2,3-dihydro-7H-furo[3,2-g][1]benzopyran-2-yl)propan-2-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70950184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMMIJIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C1VEU88IF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: [] Marmesinin has been shown to enhance GSIS by regulating pancreatic β-cell metabolism. Specifically, it upregulates the protein expression of peroxisome proliferator-activated receptor γ (PPARγ), pancreatic and duodenal homeobox 1 (PDX-1), and insulin receptor substrate-2 (IRS-2). These proteins play crucial roles in insulin secretion and glucose homeostasis. Additionally, marmesinin's effects on GSIS are influenced by L-type Ca2+ channels and K+ channels.

A: [] Research suggests that marmesinin, unlike its related compound imperatorin, does not significantly affect adenosine triphosphate (ATP)-induced mucin secretion from cultured airway epithelial cells.

A: The molecular formula of marmesinin is C14H14O4, and its molecular weight is 246.26 g/mol. [, , ]

A: Various spectroscopic methods, including nuclear magnetic resonance (NMR), high-resolution electrospray ionization mass spectrometry (HRESIMS), electronic circular dichroism (ECD), infrared (IR), and ultraviolet-visible (UV) spectroscopy, have been employed to elucidate the structure of marmesinin. [, , , , ]

A: While the research provided doesn't delve into specific structural modifications of marmesinin, it highlights the importance of the coumarin scaffold for its biological activities. [, ] Further research is needed to fully understand the SAR of marmesinin.

A: [] In vitro studies have shown that marmesinin increases GSIS in pancreatic β-cells, even surpassing the efficacy of the commonly prescribed antidiabetic drug gliclazide. Additionally, in vivo studies could further elucidate its potential for treating type 2 diabetes.

A: [] While not specifically mentioning marmesinin, one study showed that the fraction containing marmesinin exhibited a protective effect against transient middle cerebral artery occlusion-induced focal cerebral ischemia and consequent cerebral infarction in mice.

A: [] While some studies suggest potential therapeutic benefits, comprehensive toxicological studies are crucial to determine the safety profile of marmesinin for potential therapeutic applications.

A: High-performance liquid chromatography (HPLC) coupled with various detectors, such as diode-array detectors (DAD) [] and mass spectrometry (MS) [], is commonly employed to quantify marmesinin.

ANone: Databases like PubChem, ChemSpider, and SciFinder offer valuable information about marmesinin, including its chemical structure, physicochemical properties, and related literature. Additionally, research institutions and companies specializing in natural product chemistry and drug discovery can provide expertise and resources.

A: [] The initial isolation and characterization of marmesinin from Ammi majus L. fruits marked a significant milestone. Subsequent research has focused on its potential therapeutic applications, particularly in the context of diabetes and inflammation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。